molecular formula C5H6N4O3 B2436352 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1909305-19-6

2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2436352
CAS No.: 1909305-19-6
M. Wt: 170.128
InChI Key: CMLHYHSPLZQNML-UHFFFAOYSA-N
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Description

“2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the construction of the triazole ring under certain conditions . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI key of this compound is CMLHYHSPLZQNML-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of “this compound” involves chemical reactions that lead to the formation of the triazole ring . The process is reported to be efficient and sustainable .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 170.13 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : A study by Tortoioli et al. (2020) reported an efficient, sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting advancements in the synthesis process for triazole compounds (Tortoioli et al., 2020).

  • Structural and Physical Characterization : Smyth et al. (2007) focused on the structural assessment of related compounds, illustrating the importance of understanding the physical and chemical properties of triazole derivatives (Smyth et al., 2007).

Biological Activities and Applications

  • Anti-Inflammatory and Analgesic Activities : Research by Hunashal et al. (2014) on derivatives of triazole, including structures similar to 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid, revealed significant anti-inflammatory and analgesic activities (Hunashal et al., 2014).

  • Antimicrobial Activities : Another study by Hunashal et al. (2012) investigated the antimicrobial activities of triazole acetic acid derivatives, demonstrating their potential in combating microbial infections (Hunashal et al., 2012).

Additional Applications

  • Potential in Drug Discovery : A study by Salerno et al. (2007) on 1,2,4-triazoles suggested their potential as ligands for human ET(A) and ET(B) receptors, indicating possible applications in drug discovery (Salerno et al., 2007).

  • Use in Metal-Organic Frameworks : Adarsh et al. (2015) explored the use of a triazole-carboxylic acid ligand in synthesizing a metal-organic framework, showing the versatility of triazole compounds in material science (Adarsh et al., 2015).

Properties

IUPAC Name

2-(3-carbamoyl-1,2,4-triazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-4(12)5-7-2-9(8-5)1-3(10)11/h2H,1H2,(H2,6,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLHYHSPLZQNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-19-6
Record name 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid
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